Cas no 2613384-63-5 (tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride)

tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride 化学的及び物理的性質
名前と識別子
-
- tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride
- Z4924614590
- 2613384-63-5
- EN300-12467376
-
- インチ: 1S/C13H24N2O4.ClH/c1-13(2,3)19-12(17)15-7-5-9(6-8-15)10(14)11(16)18-4;/h9-10H,5-8,14H2,1-4H3;1H
- InChIKey: ADKICUNGKVPZID-UHFFFAOYSA-N
- ほほえんだ: Cl.O(C(C)(C)C)C(N1CCC(C(C(=O)OC)N)CC1)=O
計算された属性
- せいみつぶんしりょう: 308.1502850g/mol
- どういたいしつりょう: 308.1502850g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 330
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.9Ų
tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-12467376-0.5g |
tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride |
2613384-63-5 | 95.0% | 0.5g |
$164.0 | 2025-02-21 | |
Enamine | EN300-12467376-0.05g |
tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride |
2613384-63-5 | 95.0% | 0.05g |
$49.0 | 2025-02-21 | |
Enamine | EN300-12467376-0.25g |
tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride |
2613384-63-5 | 95.0% | 0.25g |
$104.0 | 2025-02-21 | |
Enamine | EN300-12467376-5.0g |
tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride |
2613384-63-5 | 95.0% | 5.0g |
$650.0 | 2025-02-21 | |
Aaron | AR028AHP-100mg |
tert-butyl4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylatehydrochloride |
2613384-63-5 | 95% | 100mg |
$124.00 | 2025-03-11 | |
Enamine | EN300-12467376-500mg |
tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride |
2613384-63-5 | 95.0% | 500mg |
$164.0 | 2023-10-02 | |
Enamine | EN300-12467376-1000mg |
tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride |
2613384-63-5 | 95.0% | 1000mg |
$210.0 | 2023-10-02 | |
Aaron | AR028AHP-50mg |
tert-butyl4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylatehydrochloride |
2613384-63-5 | 95% | 50mg |
$93.00 | 2025-03-11 | |
Aaron | AR028AHP-250mg |
tert-butyl4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylatehydrochloride |
2613384-63-5 | 95% | 250mg |
$168.00 | 2025-02-15 | |
Enamine | EN300-12467376-50mg |
tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride |
2613384-63-5 | 95.0% | 50mg |
$49.0 | 2023-10-02 |
tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride 関連文献
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
8. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochlorideに関する追加情報
tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride: A Comprehensive Overview
tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride, with the CAS number 2613384-63-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, often referred to as a piperidine derivative, has garnered attention due to its unique structural features and potential applications in drug development.
The molecular structure of tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride is characterized by a piperidine ring, which is a six-membered cyclic amine, substituted with a tert-butyl group and an amino-containing side chain. The presence of the tert-butyl group imparts steric bulk, which can influence the compound's solubility and stability. The amino group within the side chain introduces potential sites for hydrogen bonding, which is crucial for interactions in biological systems.
Recent studies have highlighted the importance of piperidine derivatives in medicinal chemistry, particularly in the design of bioactive molecules with improved pharmacokinetic profiles. The hydrochloride salt form of this compound suggests its utility as a potential drug candidate, as salts often enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs). Researchers have explored the synthesis of this compound through various routes, including nucleophilic substitution and coupling reactions, optimizing conditions to achieve high yields and purity.
In terms of pharmacological activity, tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-based compounds have shown promise in targeting various biological pathways. For instance, recent findings indicate that this class of compounds may exhibit inhibitory effects on enzymes involved in inflammatory processes, making them potential candidates for anti-inflammatory therapies. Additionally, their ability to modulate ion channels has been investigated, suggesting applications in neurodegenerative diseases.
The synthesis and characterization of tert-butyl 4-(1-amino-) derivatives have been extensively documented in recent literature. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to confirm the compound's structure and purity. These studies underscore the importance of rigorous characterization in ensuring the reliability of experimental results.
In conclusion, tert-butyl 4-(1-amino-) derivatives, represented by CAS No. 2613384-, continue to be a focal point in chemical research due to their structural versatility and potential therapeutic applications. As ongoing studies unravel new insights into their biological activities and mechanisms, this compound holds promise for advancing drug discovery efforts in various therapeutic areas.
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